2,7-Dibromofluorene
Overview
Description
2,7-Dibromofluorene is a halogenated polycyclic aromatic compound with the molecular formula C13H8Br2. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 2 and 7 positions. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including materials science and organic electronics .
Mechanism of Action
Target of Action
2,7-Dibromofluorene is primarily used as a template for the synthesis of N-carbazole capped oligofluorenes . These oligofluorenes have shown potential as hole-transporting materials for organic light-emitting devices (OLEDs) .
Mode of Action
It is known that it serves as a template for the synthesis of n-carbazole capped oligofluorenes . These oligofluorenes, in turn, play a crucial role in the operation of OLEDs by facilitating the transport of holes (positive charges).
Biochemical Pathways
Its role in the synthesis of n-carbazole capped oligofluorenes suggests it may influence the electronic properties and performance of oleds .
Result of Action
The primary result of the action of this compound is the creation of N-carbazole capped oligofluorenes . These oligofluorenes are used in OLEDs, where they facilitate the transport of holes, contributing to the device’s light-emitting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dibromofluorene can be synthesized through the bromination of fluorene. The typical procedure involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, this compound is produced using similar bromination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, bromine concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromofluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of polymers and organic electronic materials.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are frequently employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be obtained.
Coupling Products: Conjugated polymers and oligomers are typical products of coupling reactions.
Scientific Research Applications
2,7-Dibromofluorene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of hole-transporting materials in organic light-emitting devices (OLEDs).
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers used in optoelectronic devices.
Biological Research: It is employed in the preparation of fluorescent probes and labels for biological imaging
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9-fluorenone
- 9,9-Dioctyl-2,7-dibromofluorene
- 2-Bromofluorene
Uniqueness
Compared to its analogs, 2,7-Dibromofluorene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics and optoelectronics .
Properties
IUPAC Name |
2,7-dibromo-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167744 | |
Record name | 2,7-Dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16433-88-8 | |
Record name | 2,7-Dibromofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dibromofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,7-Dibromofluorene?
A1: this compound has the molecular formula C13H8Br2 and a molecular weight of 324.01 g/mol.
Q2: How can the structure of this compound be confirmed?
A2: Various spectroscopic techniques are employed to confirm its structure, including:
- 1H NMR, 13C NMR: These techniques provide information about the number and types of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, , ]
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, offering structural insights. [, , , ]
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
Q3: What are the common synthetic routes for this compound?
A3: this compound is typically synthesized by bromination of fluorene. Several methods have been explored, including:
- Direct Bromination: This approach involves reacting fluorene with bromine in a suitable solvent like chloroform, often utilizing a catalyst such as iron powder. [, ]
- N-Bromosuccinimide (NBS) Bromination: This method employs NBS as a milder brominating agent in the presence of a solvent like propylene carbonate. []
Q4: What role does this compound play in polymer synthesis?
A4: this compound serves as a crucial monomer for synthesizing polyfluorenes and their derivatives. The bromine atoms at the 2,7-positions enable various polymerization reactions, such as:
- Suzuki Coupling: This palladium-catalyzed reaction couples this compound with arylboronic acids or esters to create alternating copolymers. [, , , , , , , , , ]
- Yamamoto Coupling: This nickel-catalyzed polymerization reaction links this compound units to form polyfluorene homopolymers. [, , ]
- Heck Coupling: This palladium-catalyzed reaction couples this compound with vinyl or aryl compounds, expanding the structural diversity of the resulting polymers. [, , , , ]
Q5: How can the molecular weight of polymers derived from this compound be controlled?
A5: Several strategies can be employed to control the molecular weight:
- End-capping reagents: Adding monofunctional aryl halides, like 2-bromofluorene or 4-(tert-butyl)bromobenzene, during polymerization limits chain growth and controls molecular weight. [, , ]
- Monomer feed ratios: Adjusting the ratio of this compound to other comonomers in copolymerization reactions influences the final polymer chain length. [, , ]
- Reaction time and temperature: Reaction conditions like time and temperature also affect polymerization kinetics and, consequently, molecular weight. [, ]
Q6: What are the key applications of polymers synthesized from this compound?
A6: Polyfluorenes and their copolymers find applications in a range of optoelectronic devices due to their excellent optical and electronic properties:
- Polymer Light-Emitting Diodes (PLEDs): Polyfluorenes are widely studied as blue-light emitters in PLEDs for displays and lighting. [, , , , ]
- Organic Solar Cells (OSCs): Fluorene-based copolymers have shown promise in OSCs as electron donor materials for converting sunlight into electricity. []
- Chemosensors: Water-soluble polyfluorenes containing phosphonate groups have been investigated as sensitive and selective chemosensors for detecting metal ions like Fe3+. []
Q7: How does the structure of the polymer backbone influence its properties?
A7: The nature of the repeating units and their arrangement in the polymer backbone significantly impact the material's properties. For instance:
- Alkyl substituents: Introducing alkyl groups at the 9-position of fluorene units enhances solubility in organic solvents and influences interchain interactions, impacting film morphology and electroluminescence properties. [, , , ]
- Conjugation length: The length of the conjugated system affects the polymer's bandgap, absorption, and emission wavelengths. Longer conjugation lengths generally lead to red-shifted absorption and emission. []
- Side chain functional groups: Incorporating functional groups, such as phosphonate or amino groups, can impart water solubility to the polymer, expanding its potential applications. [, ]
Q8: What are some limitations of this compound and its derivatives?
A8:
- Aggregation: Polyfluorenes tend to aggregate in the solid state, potentially leading to a shift in emission color (from blue to green) and reduced fluorescence efficiency. Strategies like incorporating bulky side groups or designing specific polymer architectures aim to address this issue. [, , , , ]
- Sensitivity to Oxygen: The Ni(0)-catalyzed polymerization reactions used to synthesize polyfluorenes are sensitive to oxygen and moisture, requiring careful handling and inert reaction conditions. []
Q9: How is computational chemistry employed in research related to this compound?
A9: Computational methods are valuable tools for:
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